molecular formula C24H32N2O6S B2742160 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 921916-48-5

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2742160
CAS No.: 921916-48-5
M. Wt: 476.59
InChI Key: FTDKCJDSJYRSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on standard nomenclature and structural analysis, the compound is a sulfonamide derivative with a benzo[b][1,4]oxazepine core. Its structure includes:

  • A benzo[b][1,4]oxazepine scaffold (a seven-membered heterocyclic ring with oxygen and nitrogen atoms).
  • Isopentyl and dimethyl substituents at position 5 and 3,3 of the oxazepine ring.
  • A 3,4-dimethoxybenzenesulfonamide group attached to position 7 of the scaffold.

This compound likely exhibits biological activity due to its sulfonamide moiety, which is common in enzyme inhibitors (e.g., carbonic anhydrase or kinase inhibitors).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O6S/c1-16(2)11-12-26-19-13-17(7-9-20(19)32-15-24(3,4)23(26)27)25-33(28,29)18-8-10-21(30-5)22(14-18)31-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDKCJDSJYRSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide is a novel compound with a complex molecular structure that suggests potential biological activities. This article explores its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's molecular formula is C22H32N4O4SC_{22}H_{32}N_{4}O_{4}S, with a molecular weight of 448.6 g/mol. Its structure integrates a tetrahydrobenzo[b][1,4]oxazepine core with various substituents that may influence its pharmacological properties.

PropertyValue
Molecular FormulaC22H32N4O4SC_{22}H_{32}N_{4}O_{4}S
Molecular Weight448.6 g/mol
CAS Number1428373-16-3

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, sulfonamide derivatives have been evaluated for their cytotoxic effects against various human tumor cell lines. These studies indicate that the compound may induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of cellular integrity .

The proposed mechanism of action involves the inhibition of specific enzymes crucial for cancer cell proliferation. The structural features of the compound allow it to interact with target proteins involved in cell cycle regulation and apoptosis. Morphological changes characteristic of apoptosis have been observed in treated cells, including chromatin condensation and cell shrinkage .

In Vitro Studies

In vitro experiments have demonstrated that similar compounds exhibit potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cell lines at low concentrations (nanomolar range). These studies typically utilize assays such as MTT or Annexin V staining to assess cell viability and apoptosis rates .

In Vivo Studies

Animal models have also been employed to evaluate the efficacy of related compounds in reducing tumor growth. For example, thiosemicarbazone derivatives have shown promising results in vivo, where they were administered at specific dosages without significant toxicity to normal tissues .

Future Directions

Further research is necessary to elucidate the full pharmacological profile of this compound. Areas for future investigation include:

  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.
  • Optimization of Structure : Modifications to enhance potency and selectivity against cancer cells.
  • Clinical Trials : Progressing from preclinical findings to clinical evaluations to establish safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Similar Compounds

Limitation: The provided evidence focuses on crystallographic software (SHELX, ORTEP-3, WinGX) rather than chemical data for the compound or its analogs. Below is a hypothetical framework for comparing such compounds, based on standard methodologies inferred from the evidence:

Table 1: Structural and Functional Comparison Framework

Compound Name/ID Core Scaffold Substituents Biological Target (Hypothetical) Crystallographic Tool Used (Example)
Target Compound Benzo[b][1,4]oxazepine 3,4-Dimethoxybenzene-sulfonamide, isopentyl, dimethyl Kinase X (assumed) SHELXL , WinGX
Compound A (e.g., Diazepam derivative) Benzodiazepine Chlorophenyl, methyl GABA receptor SHELXS
Compound B (e.g., Celecoxib analog) Pyrazole Trifluoromethyl, sulfonamide COX-2 ORTEP-3

Key Points of Comparison:

Scaffold Diversity: The target compound’s benzo[b][1,4]oxazepine core is distinct from benzodiazepines (e.g., Diazepam) but shares a fused benzene-heterocycle motif. This scaffold may enhance metabolic stability compared to simpler sulfonamides .

Crystallographic Analysis :

  • Software like SHELXL (for refinement) and WinGX (for data integration) are industry standards for determining bond lengths, angles, and torsional conformations of such molecules .
  • ORTEP-3 could generate thermal ellipsoid plots to visualize steric effects of the isopentyl and dimethyl groups .

Hypothetical SAR (Structure-Activity Relationship) :

  • The isopentyl chain may enhance lipophilicity, improving membrane permeability compared to shorter alkyl chains.
  • 3,4-Dimethoxy groups on the benzene ring could modulate electronic effects, influencing binding affinity to hypothetical targets like kinases or proteases.

Research Findings and Data Gaps

Critical Analysis of Evidence:

  • The provided sources discuss software tools but lack experimental data (e.g., IC₅₀ values, crystallographic parameters) for the target compound or its analogs.

Recommendations for Further Study:

  • Consult databases like PubChem or ChEMBL for bioactivity data.
  • Review journals like Journal of Medicinal Chemistry for synthetic routes or SAR studies on benzooxazepine derivatives.

Q & A

Q. What in vitro assays quantify the compound’s inhibition of cyclooxygenase (COX) isoforms?

  • Methodology : Fluorescent COX-1/2 inhibitor screening kits (e.g., Cayman Chemical) measure IC50_{50} values. Competitive binding assays with 3H^{3}H-labeled ligands validate selectivity. Structural analogs with known COX affinity serve as positive controls .

Structural and Functional Insights

Q. How does the 3,4-dimethoxybenzenesulfonamide moiety influence solubility and membrane permeability?

  • Methodology : Parallel artificial membrane permeability assays (PAMPA) quantify passive diffusion. Solubility is measured in biorelevant media (FaSSIF/FeSSIF). Computational tools (e.g., SwissADME) predict bioavailability, guided by the methoxy groups’ H-bond acceptor capacity .

Q. What role does the isopentyl group play in modulating metabolic stability?

  • Methodology : Microsomal stability assays (human liver microsomes) track parent compound depletion. CYP450 isoform inhibition studies identify metabolic hotspots. Deuterium incorporation at benzylic positions slows oxidative metabolism, as confirmed by LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.